2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide
Overview
Description
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide is a chemical compound with the molecular formula C17H17N3O3 and a molecular weight of 311.343 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide typically involves the reaction of 3,4-dihydroquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Scientific Research Applications
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide can be compared with other similar compounds such as:
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a nitro group, which may result in different chemical and biological properties.
2-[3,4-dihydro-1(2H)-quinolinyl]-N-(4-butylphenyl)acetamide: The presence of a butyl group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-17(18-14-8-2-4-10-16(14)20(22)23)12-19-11-5-7-13-6-1-3-9-15(13)19/h1-4,6,8-10H,5,7,11-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBIXFJZKOVURN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320067 | |
Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819280 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
882079-84-7 | |
Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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